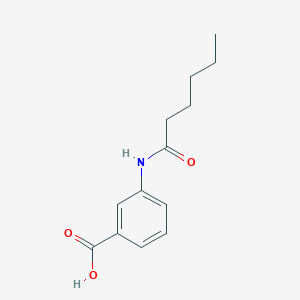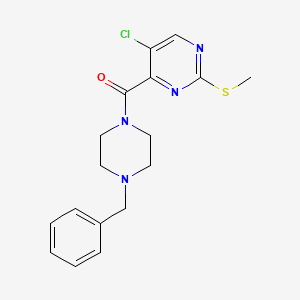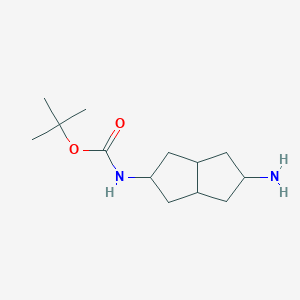![molecular formula C9H11ClN2O2 B2728875 methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate CAS No. 1707562-64-8](/img/structure/B2728875.png)
methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cycloaddition Reactions and Heterocycle Synthesis The research by Sutcliffe et al. (2000) delves into the cycloaddition reactions involving pyrrolo and pyrazolo thiazoles, closely related to the chemical structure . These reactions demonstrate the compound's utility in generating complex heterocyclic systems, a cornerstone in medicinal chemistry for creating diverse molecular architectures with potential biological activities. This study exemplifies the compound's role in facilitating the synthesis of novel heterocycles through cycloaddition, underscoring its significance in the development of new chemical entities (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).
Molecular Structure and Computational Studies Li-qun Shen and colleagues (2012) conducted a synthesis, crystal structure analysis, and computational study of pyrazole derivatives, highlighting the detailed molecular architecture and theoretical insights into their stability and tautomeric forms. While this study focuses on pyrazole-carboxylic acid methyl ester derivatives, it reflects the broader utility of compounds like methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate in structural and computational chemistry, contributing to our understanding of molecular properties and reactivity patterns (Shen, Huang, Diao, & Lei, 2012).
Biological Activity and Compound Derivatization Research by Kletskov et al. (2018) explores the synthesis and biological activity of novel comenic acid derivatives containing isoxazole and isothiazole moieties, derived from a base compound similar in reactivity to the one . This study underscores the compound's potential as a precursor in synthesizing bioactive molecules, indicating its importance in drug discovery and pharmaceutical chemistry (Kletskov, Potkin, Kolesnik, Petkevich, Kvachonak, Dosina, Loiko, Larchenko, Pashkevich, & Kulchitsky, 2018).
Synthetic Intermediates and Chemical Synthesis The study by Ogurtsov and Rakitin (2021) on the preparation of pyrazolo[3,4-d]pyrimidine derivatives illustrates the role of chloromethylated pyrazole compounds as intermediates in synthesizing compounds with potential pharmacological properties. This research highlights the strategic use of such intermediates in constructing complex molecules, reinforcing the value of this compound in synthetic organic chemistry (Ogurtsov & Rakitin, 2021).
Properties
IUPAC Name |
methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)8-6(5-10)11-12-4-2-3-7(8)12/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJQOOQTQVTSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2N=C1CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2728799.png)
![2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2728800.png)







![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/no-structure.png)
